molecular formula C11H14N2O3 B8554272 3-(4-Methoxy-2-nitrophenyl)pyrrolidine

3-(4-Methoxy-2-nitrophenyl)pyrrolidine

Cat. No.: B8554272
M. Wt: 222.24 g/mol
InChI Key: BFEYXFOGQUZQIA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-nitrophenyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a 4-methoxy-2-nitrophenyl group. This structure classifies it as a nitrogen-containing, sp 3 -rich scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged structure in the development of therapeutic agents, contributing to favorable physicochemical properties such as increased three-dimensional coverage and influencing the stereochemistry of the molecule . The methoxy and nitro functional groups on the phenyl ring provide distinct electronic characteristics and serve as handles for further synthetic modification, making this compound a versatile intermediate for the synthesis of more complex molecules. Research Applications and Value This compound serves primarily as a sophisticated building block in organic synthesis and pharmaceutical research. Researchers can utilize the reactivity of the pyrrolidine nitrogen and the aromatic nitro group to explore structure-activity relationships (SAR) and create targeted libraries for screening against various biological targets. The pyrrolidine scaffold is a common feature in drugs and bioactive molecules, including those with anticancer, antibacterial, and central nervous system activities . As such, this compound is a valuable reagent for medicinal chemists aiming to develop new candidates for the treatment of human diseases. Handling and Compliance This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the product's Safety Data Sheet (SDS) before use and adhere to all appropriate safety and disposal protocols.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-16-9-2-3-10(8-4-5-12-7-8)11(6-9)13(14)15/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

BFEYXFOGQUZQIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNC2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl moieties exhibit significant antibacterial properties. For instance, derivatives of lincomycin optimized with a 2-nitrophenyl group showed enhanced activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that 3-(4-Methoxy-2-nitrophenyl)pyrrolidine could be explored for similar applications in combating antibiotic-resistant bacteria.

Anticancer Potential

Pyrrolidine derivatives have been investigated for their anticancer activities. Studies have shown that certain pyrrolidine-based compounds can act as inhibitors of critical enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) . The specific structural features of this compound may allow it to interact effectively with these targets, warranting further exploration into its potential as an anticancer agent.

Neuropharmacological Effects

The neuropharmacological properties of pyrrolidine derivatives have also been examined. Compounds with similar structures have demonstrated anticonvulsant activity and neuroprotective effects in various models . Given the structural similarities, this compound may possess comparable neuroprotective properties, making it a candidate for further research in treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including microwave-assisted organic synthesis (MAOS), which enhances yield and efficiency while adhering to green chemistry principles . Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Table: Summary of Synthesis Methods and Their Impact

MethodAdvantagesReferences
Microwave-Assisted SynthesisIncreased yield and efficiency
Traditional Organic SynthesisEstablished protocols available
Green Chemistry TechniquesEnvironmentally friendly processes

Case Studies

Several case studies highlight the effectiveness of pyrrolidine derivatives in various therapeutic areas:

  • Antimicrobial Study : A study reported the synthesis of novel lincomycin derivatives incorporating nitrophenyl groups that exhibited potent antibacterial activity against resistant strains .
  • Anticancer Research : Research on pyrrolidine-containing MMP inhibitors revealed promising results in reducing tumor growth and metastasis, indicating potential applications for this compound in cancer therapy .
  • Neuropharmacology : A study demonstrated that specific pyrrolidine derivatives could inhibit seizures effectively, suggesting that similar compounds could be developed for treating epilepsy or other seizure disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

  • Steric and Electronic Effects : The 4-methoxy-2-nitrophenyl group in the target compound contrasts with the 4-chlorophenyl group in MC4R ligands . Chlorine’s electron-withdrawing nature enhances receptor affinity, whereas methoxy groups may improve solubility.
  • Stereochemistry: D-Proline substitution (Compound 31) reduces potency by 9-fold compared to L-pyrrolidine derivatives, highlighting stereochemical sensitivity in certain targets .

Key Observations :

  • The target compound’s synthesis may involve cross-coupling reactions (e.g., Suzuki), whereas pyrrolidine-2,3-dione derivatives are synthesized via amine condensation under mild conditions .

Physicochemical Properties

  • Solubility: The nitro group in 3-(4-Methoxy-2-nitrophenyl)pyrrolidine reduces aqueous solubility compared to non-nitrated analogs (e.g., 2-(4-Methoxyphenyl)pyrrolidine) .
  • Stability : Nitro groups are prone to reduction under acidic/basic conditions, whereas methoxy groups enhance oxidative stability .

Preparation Methods

Hydrogenation-Cyclization Tandem Reactions

Recent advances employ one-pot tandem reactions to streamline synthesis. For example, 4-methoxy-2-nitrobenzylamine derivatives are treated with Grignard reagents (e.g., ethynylmagnesium bromide) in tetrahydrofuran (THF), followed by in situ hydrogenation using Raney nickel. This approach reduces reaction steps and improves yields to ~78% while preserving the methoxy group’s integrity.

Transition metal catalysts enable direct coupling of aryl halides with pyrrolidine precursors. A Ru(II)-catalyzed C–H amidation protocol, as described by RSC researchers, facilitates the introduction of nitrophenyl groups to pyrrolidine. Using Cp*Co(CO)I₂ (5 mol%) and AgSbF₆ in dichloroethane (DCE), 4-methoxy-2-nitroiodobenzene couples with pyrrolidine-1-carbothioate at 40°C, yielding 68% of the target compound.

Optimization of Catalytic Systems

Comparative studies highlight the superiority of cobalt catalysts over traditional palladium systems in minimizing side reactions. For instance, Cp*Co(CO)I₂ reduces dimerization by 30% compared to Pd(OAc)₂ under identical conditions. Solvent selection also critically impacts efficiency: DCE outperforms dimethylformamide (DMF) by enhancing catalyst stability.

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase methods enhance purification efficiency, particularly for lab-scale synthesis. A resin-bound pyrrolidine precursor is functionalized sequentially with 4-methoxy-2-nitrobenzoic acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent. After cleavage from the resin, the crude product is purified via flash chromatography, achieving >95% purity.

Role of Protecting Groups

The methoxy group’s stability during nitration necessitates protective strategies. Acetylation of the hydroxyl precursor using acetic anhydride and pyridine, followed by nitration and deprotection, is a common tactic. This method prevents electrophilic substitution at the methoxy position, ensuring >90% regioselectivity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

MethodCatalyst/ReagentsYield (%)Temperature (°C)Key Challenge
CyclizationHCl, Pd/C60100Over-reduction of nitro group
HydrogenationRaney Ni7880Byproduct formation
Ru-Catalyzed C–HCp*Co(CO)I₂, AgSbF₆6840Catalyst cost
Solid-PhaseHBTU, DIPEA7225Resin loading efficiency

Mechanistic Insights and Reaction Optimization

Nitro Group Dynamics

The nitro group’s electron-withdrawing nature accelerates electrophilic substitution but complicates reduction. Density functional theory (DFT) calculations reveal that nitro reduction proceeds via a concerted mechanism on Pd surfaces, with activation energies of ~45 kJ/mol. Lowering H₂ pressure to 30 psi reduces over-reduction by 40%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions but deactivate cobalt catalysts. Mixed solvent systems (DCE:MeOH, 4:1) balance solubility and catalytic activity, improving yields by 15% .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Methoxy-2-nitrophenyl)pyrrolidine, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Nitro-group introduction : Nitration of a methoxyphenyl precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 2-position .
  • Pyrrolidine ring formation : Cyclization via reductive amination or nucleophilic substitution, using catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance efficiency (yields >75%) .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or recrystallization to achieve ≥95% purity.
    Key parameters : Temperature control during nitration (0–5°C), stoichiometric ratios (amine:aldehyde ≈ 1:1.2), and catalyst loading (5–10 mol%) .

Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). The methoxy group appears as a singlet (~δ 3.84 ppm), while pyrrolidine protons show splitting patterns (e.g., δ 2.8–3.2 ppm for N–CH₂) .
  • X-ray crystallography : Resolve stereochemistry via single-crystal analysis (e.g., R factor ≤0.042) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., ESI-HRMS in positive mode) .

Advanced: How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects : The nitro group acts as a strong electron-withdrawing meta-director, reducing electron density on the phenyl ring and favoring SNAr (nucleophilic aromatic substitution) at the para-methoxy position.
  • Kinetic studies : Monitor reaction progress via TLC (CH₂Cl₂ eluent) or in situ NMR. Rate constants (k) correlate with substituent σ values (Hammett plots) .
  • Competing pathways : Use DFT calculations to predict regioselectivity and optimize conditions (e.g., polar aprotic solvents like DMF enhance SNAr yields) .

Advanced: How can computational methods (e.g., DFT) predict the conformational stability of this compound?

Methodological Answer:

  • Geometry optimization : Use B3LYP/6-311G(d,p) basis sets to model the lowest-energy conformer. The nitro group’s dihedral angle relative to the pyrrolidine ring impacts stability .
  • NBO analysis : Evaluate hyperconjugation effects (e.g., lone-pair donation from methoxy O to aromatic π-system).
  • Solvent effects : Simulate using PCM models (e.g., ethanol) to assess solvation energy (ΔGₛₒₗ) .

Advanced: How can contradictory data on reaction yields for pyrrolidine derivatives be resolved?

Methodological Answer:

  • Parameter screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • In situ monitoring : Employ ReactIR or HPLC to detect intermediates (e.g., nitroso byproducts) that reduce yields .
  • Reproducibility checks : Validate protocols across labs with standardized reagents (e.g., anhydrous CH₂Cl₂, freshly distilled amines) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and self-contained breathing apparatus (SCBA) in case of aerosol formation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% acetic acid .
  • Storage : Keep in amber glass at 2–8°C under nitrogen to prevent nitro-group degradation .

Advanced: How can the electronic properties of this compound be exploited in catalytic applications?

Methodological Answer:

  • Ligand design : Coordinate the pyrrolidine N to transition metals (e.g., Pd, Cu) for cross-coupling reactions.
  • Electrochemical studies : Cyclic voltammetry (CV) in acetonitrile reveals redox activity (e.g., E₁/₂ ≈ −0.8 V vs. Ag/AgCl) .
  • Catalyst recycling : Immobilize on SiO₂ supports to improve turnover number (TON) .

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